![molecular formula C15H7NO3S B12863391 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that features a thiophene ring fused to a naphtho[2,3-d]oxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of naphthoquinone derivatives with thiophene-based compounds. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反応の分析
Types of Reactions
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and polymers.
作用機序
The mechanism of action of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: This compound has a similar structure but with a fluorophenyl group instead of a thiophene ring.
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: This compound features a thiazole ring instead of an oxazole ring and a methylsulfinyl group.
Uniqueness
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its combination of a thiophene ring and a naphtho[2,3-d]oxazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent.
特性
分子式 |
C15H7NO3S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC名 |
2-thiophen-2-ylbenzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(19-14)10-6-3-7-20-10/h1-7H |
InChIキー |
JISXAFDAZIGTGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


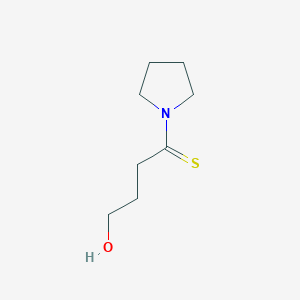
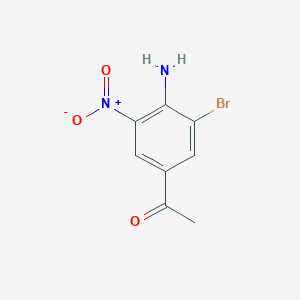
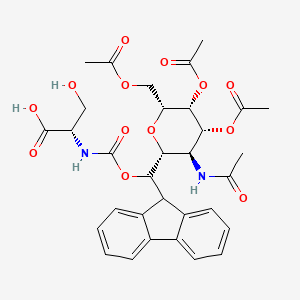

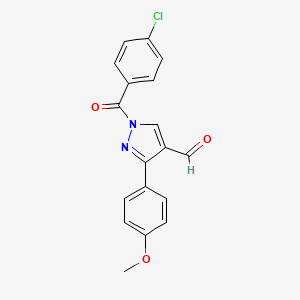

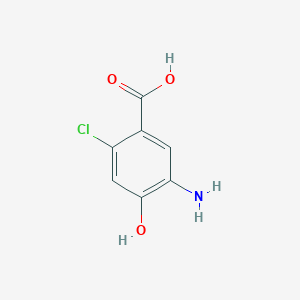
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
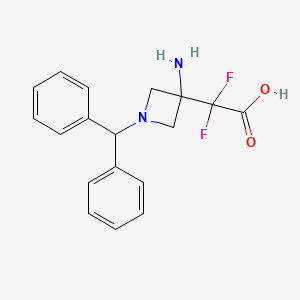

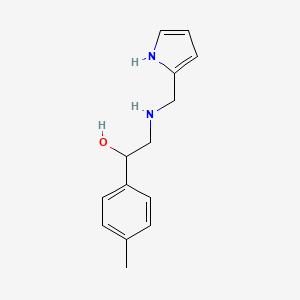
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
